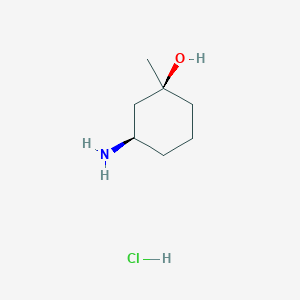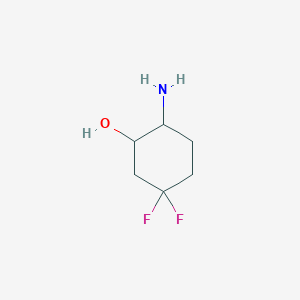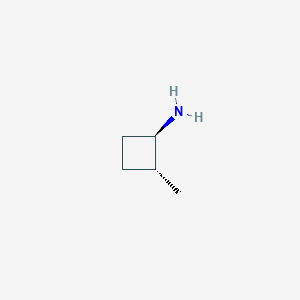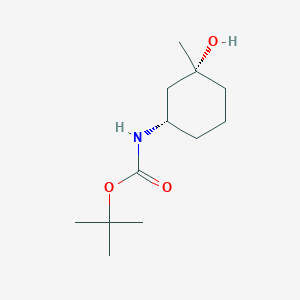
cis-2-Methyl-cyclobutylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-2-Methyl-cyclobutylamine: is an organic compound with the molecular formula C₅H₁₁N. It is a cycloalkylamine, specifically a cyclobutylamine, where the amine group is attached to a cyclobutane ring. The “cis” configuration indicates that the substituents on the cyclobutane ring are on the same side, which can influence the compound’s chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Cyclization of Amines: One common method to synthesize cis-2-Methyl-cyclobutylamine involves the cyclization of appropriate amines. For instance, starting from a linear amine precursor, cyclization can be induced under specific conditions to form the cyclobutane ring.
Reduction of Nitriles: Another method involves the reduction of nitriles. A nitrile precursor can be reduced using hydrogenation or other reducing agents to form the desired amine.
Industrial Production Methods: Industrial production of this compound typically involves optimized versions of the above synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. Catalysts and specific reaction conditions are often employed to enhance the efficiency and selectivity of the reactions.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: cis-2-Methyl-cyclobutylamine can undergo oxidation reactions, where the amine group is oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced further to form secondary or tertiary amines, depending on the reagents and conditions used.
Substitution: It can participate in substitution reactions, where the amine group can be replaced by other functional groups through nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted cyclobutyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: cis-2-Methyl-cyclobutylamine is used as an intermediate in organic synthesis. Its unique structure makes it valuable for constructing more complex molecules, especially in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block for drug development. Its amine group can be functionalized to create compounds with biological activity.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and structural properties make it suitable for various industrial applications, including the synthesis of polymers and resins.
Wirkmechanismus
The mechanism by which cis-2-Methyl-cyclobutylamine exerts its effects depends on its specific application. In organic synthesis, it acts as a nucleophile, participating in various reactions to form new bonds. In biological systems, its mechanism of action would depend on the functional groups attached to the amine and their interaction with biological targets.
Molecular Targets and Pathways: In drug development, the molecular targets of this compound derivatives could include enzymes, receptors, or other proteins. The pathways involved would depend on the specific biological activity of the compound.
Vergleich Mit ähnlichen Verbindungen
trans-2-Methyl-cyclobutylamine: The trans isomer has different spatial arrangement of substituents, leading to different chemical properties and reactivity.
Cyclobutylamine: Lacks the methyl group, resulting in different steric and electronic effects.
2-Methyl-cyclopropylamine: A smaller ring structure, leading to different ring strain and reactivity.
Uniqueness: cis-2-Methyl-cyclobutylamine is unique due to its specific cis configuration, which influences its chemical behavior and reactivity. This configuration can lead to different stereochemical outcomes in reactions compared to its trans isomer or other cycloalkylamines.
Eigenschaften
IUPAC Name |
(1S,2R)-2-methylcyclobutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c1-4-2-3-5(4)6/h4-5H,2-3,6H2,1H3/t4-,5+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMQZXMSPLVJJN-UHNVWZDZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H]1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(R)-Spiro[2.5]oct-5-ylamine](/img/structure/B8187048.png)
![(S)-Spiro[2.5]oct-5-ylamine](/img/structure/B8187050.png)












